molecular formula C24H26N2O5S B11360326 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11360326
M. Wt: 454.5 g/mol
InChI Key: ZELTZZNGCVTGJI-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, an oxazole ring, and multiple aromatic groups, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-30-21-10-8-19(9-11-21)23-14-22(25-31-23)24(27)26(20-12-13-32(28,29)16-20)15-18-6-4-17(2)5-7-18/h4-11,14,20H,3,12-13,15-16H2,1-2H3

InChI Key

ZELTZZNGCVTGJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane and oxazole rings, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Key steps include:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Synthesis of the Oxazole Ring: Typically involves cyclodehydration reactions using appropriate amides and aldehydes.

    Coupling Reactions: The final steps involve coupling the thiolane and oxazole rings with the aromatic groups under controlled conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: To improve reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Aromatic substitution reactions can occur on the ethoxyphenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for coupling and substitution reactions.

Major Products

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-ETHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example:

    Molecular Targets: Enzymes involved in oxidative stress responses or signaling pathways.

    Pathways Involved: Modulation of reactive oxygen species (ROS) levels and inhibition of specific kinases.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-HYDROXYPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE

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